molecular formula C12H23NO4 B14516469 12-(Hydroxyamino)-12-oxododecanoic acid CAS No. 62424-66-2

12-(Hydroxyamino)-12-oxododecanoic acid

Cat. No.: B14516469
CAS No.: 62424-66-2
M. Wt: 245.32 g/mol
InChI Key: SYXCACKKFONCRD-UHFFFAOYSA-N
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Description

12-(Hydroxyamino)-12-oxododecanoic acid is a compound that belongs to the class of hydroxyamino acids These compounds are characterized by the presence of both a hydroxyl group (-OH) and an amino group (-NH2) attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(Hydroxyamino)-12-oxododecanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed with strong acid to yield the desired amino acid . Another method involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Strecker synthesis is favored due to its efficiency and the ability to produce a wide variety of amino acids by varying the R group on the imine . The amidomalonate synthesis is another industrial method, which involves the alkylation of malonic ester derivatives followed by hydrolysis to yield the amino acid .

Chemical Reactions Analysis

Types of Reactions

12-(Hydroxyamino)-12-oxododecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), primary and secondary amines.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

12-(Hydroxyamino)-12-oxododecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(Hydroxyamino)-12-oxododecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to the modulation of enzyme activity and the regulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 12-(Hydroxyamino)-12-oxododecanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure and the specific positioning of the hydroxyl and amino groups.

Properties

CAS No.

62424-66-2

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

12-(hydroxyamino)-12-oxododecanoic acid

InChI

InChI=1S/C12H23NO4/c14-11(13-17)9-7-5-3-1-2-4-6-8-10-12(15)16/h17H,1-10H2,(H,13,14)(H,15,16)

InChI Key

SYXCACKKFONCRD-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)NO

Origin of Product

United States

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